3-(3-formyl-1H-indol-5-yl)benzonitrile

Medicinal Chemistry LogP Lipophilicity

Generic indole-3-carbaldehydes often lack the precise physicochemical profile required for CNS drug discovery, leading to suboptimal lead candidates. 3-(3-Formyl-1H-indol-5-yl)benzonitrile resolves this with a unique substitution pattern: • CNS-optimized LogP (3.52) & TPSA (56.65 Ų) for passive brain penetration • Strong electron-withdrawing meta-cyanophenyl group (σₘ = +0.56) for nucleophilic reactions • Only 2 rotatable bonds, high ligand efficiency; reactive 3-formyl & nitrile handles for orthogonal derivatization Supplied with batch-specific purity documentation for reliable procurement.

Molecular Formula C16H10N2O
Molecular Weight 246.26 g/mol
Cat. No. B12867022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-formyl-1H-indol-5-yl)benzonitrile
Molecular FormulaC16H10N2O
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3C=O)C#N
InChIInChI=1S/C16H10N2O/c17-8-11-2-1-3-12(6-11)13-4-5-16-15(7-13)14(10-19)9-18-16/h1-7,9-10,18H
InChIKeyAZVOCLISXXHSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Formyl-1H-indol-5-yl)benzonitrile: A Specialized Indole-3-Carbaldehyde Building Block for Focused Chemical Library Synthesis


3-(3-Formyl-1H-indol-5-yl)benzonitrile (CAS 893733-93-2) is a functionalized indole-3-carbaldehyde derivative bearing a 3-cyanophenyl substituent at the 5-position of the indole core . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, combining the electrophilic reactivity of the 3‑formyl group with the electron‑withdrawing and steric properties conferred by the meta‑cyanophenyl moiety . Its molecular formula is C16H10N2O and its molecular weight is 246.26 g/mol .

Why 3-(3-Formyl-1H-indol-5-yl)benzonitrile Cannot Be Simply Replaced by Generic Indole-3-Carbaldehydes


Indole-3-carbaldehydes are a widely used class of synthetic building blocks, but subtle variations in the nature and position of substituents dramatically alter key physicochemical and electronic properties that dictate reaction outcomes and downstream biological activity . Generic substitution with unsubstituted indole-3-carbaldehyde, 5-phenyl, or 5-halo derivatives fails to replicate the precise balance of lipophilicity (LogP 3.52), polar surface area (TPSA 56.65 Ų), and the strong electron‑withdrawing meta‑cyanophenyl group that distinguishes 3‑(3‑formyl‑1H‑indol‑5‑yl)benzonitrile . These differences translate into divergent reactivity in condensation reactions, altered crystal packing, and distinct target‑binding profiles in medicinal chemistry campaigns .

Quantitative Differentiation of 3-(3-Formyl-1H-indol-5-yl)benzonitrile Against Closest Analogs


Enhanced Lipophilicity Relative to 5‑Phenyl‑1H‑indole‑3‑carbaldehyde

3-(3-Formyl-1H-indol-5-yl)benzonitrile exhibits a computed LogP of 3.52, compared to 3.44 for 5‑phenyl‑1H‑indole‑3‑carbaldehyde . The modest but measurable increase in lipophilicity arises from the replacement of a phenyl group with a meta‑cyanophenyl moiety and can influence membrane permeability and protein binding in medicinal chemistry applications .

Medicinal Chemistry LogP Lipophilicity

Increased Polar Surface Area Versus Unsubstituted Indole‑3‑carbaldehyde

The target compound has a topological polar surface area (TPSA) of 56.65 Ų, significantly higher than the 32.9 Ų of the parent indole‑3‑carbaldehyde [1]. This increase is directly attributable to the nitrile group and the additional aromatic ring, which introduce extra hydrogen‑bond acceptors and alter the compound's pharmacokinetic profile [2].

Drug Design TPSA Bioavailability

Reduced Rotatable Bond Count Compared to 5‑Bromo‑1H‑indole‑3‑carbaldehyde

3-(3-Formyl-1H-indol-5-yl)benzonitrile possesses only 2 rotatable bonds, whereas the commonly used 5‑bromo‑1H‑indole‑3‑carbaldehyde has 3 rotatable bonds (one additional due to the bromine atom's orientation) . Fewer rotatable bonds imply a more conformationally restricted scaffold, which can enhance binding affinity by reducing entropic penalty upon target engagement [1].

Conformational Restriction Molecular Rigidity Medicinal Chemistry

Meta‑Cyanophenyl Substituent Provides a Stronger Electron‑Withdrawing Effect than Phenyl

The meta‑cyanophenyl group exhibits a Hammett σₘ value of +0.56, indicating a potent electron‑withdrawing effect, whereas a simple phenyl substituent has a σₘ value of 0.00 [1][2]. This electronic modulation can significantly accelerate or decelerate electrophilic aromatic substitution reactions on the indole ring and influence the stability of reaction intermediates during further derivatization [3].

Electronic Effects Hammett Constants Reactivity

Optimal Scientific and Industrial Applications of 3-(3-Formyl-1H-indol-5-yl)benzonitrile Based on Quantitative Differentiation


Synthesis of CNS‑Restricted Drug‑Like Libraries

With a TPSA of 56.65 Ų and a LogP of 3.52, 3‑(3‑formyl‑1H‑indol‑5‑yl)benzonitrile falls within the optimal property space for central nervous system (CNS) drug candidates (TPSA < 70 Ų, LogP 2–4) [1]. Its increased lipophilicity relative to the 5‑phenyl analog (ΔLogP = +0.08) may enhance passive brain penetration, while the presence of only 2 rotatable bonds supports high ligand efficiency. This makes it a privileged scaffold for building focused CNS‑targeted libraries.

Electron‑Deficient Heterocycle Construction

The strong electron‑withdrawing meta‑cyanophenyl group (σₘ = +0.56) lowers the electron density on the indole ring, favoring reactions with nucleophiles and stabilizing negatively charged transition states [2]. This property is advantageous when preparing electron‑deficient heterocycles via cycloadditions or when synthesizing analogs of known kinase inhibitors that require an electron‑deficient aromatic core.

Bioconjugation and Fluorescent Probe Development

The nitrile group provides a unique infrared (IR) vibrational signature (~2230 cm⁻¹) and can serve as a bioorthogonal handle for click chemistry after reduction to an amine [3]. Combined with the reactive 3‑formyl group, this compound enables sequential orthogonal derivatization strategies for the construction of bioconjugates, fluorescent probes, or targeted protein degraders (PROTACs).

Solid‑Phase Synthesis of Indole‑Based Peptidomimetics

The low rotatable bond count (2) and the presence of a single hydrogen‑bond donor (indole NH) facilitate on‑resin synthetic protocols [4]. The formyl group can be readily immobilized via reductive amination or oxime formation, allowing the elaboration of the 5‑position with diverse amines or acids while the compound remains anchored to the solid support. This streamlines the preparation of indole‑containing peptidomimetics.

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